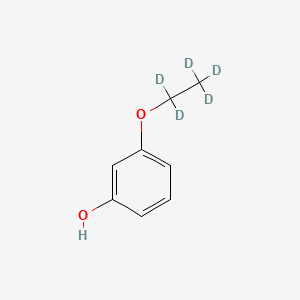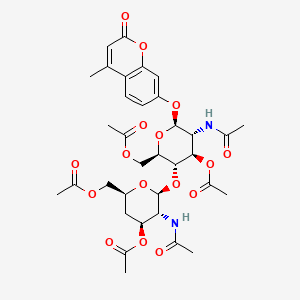
Ethyl Resorcinol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Resorcinol-d5 is a deuterated analog of ethyl resorcinol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic and metabolic studies. It is structurally similar to resorcinol, with an ethyl group substitution, making it a valuable tool in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Resorcinol-d5 typically involves the ethylation of resorcinol using ethylating agents such as diethyl sulfate or ethyl iodide in the presence of a base . The reaction conditions often include a solvent like ethanol or acetone and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production to achieve the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl Resorcinol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields reduced forms of the compound.
Substitution: Results in halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl Resorcinol-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including polymers and dyes.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl Resorcinol-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound is used to trace the metabolic fate of ethyl resorcinol. The presence of deuterium atoms allows for precise tracking using mass spectrometry and other analytical techniques.
Comparación Con Compuestos Similares
Resorcinol: A phenolic compound with similar chemical properties but without the ethyl group substitution.
Ethyl Resorcinol: The non-deuterated analog of Ethyl Resorcinol-d5.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic labeling allows for precise tracking and analysis, making it a valuable tool in research applications.
Propiedades
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIKLMJHBGFTPV-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661968 |
Source


|
| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189493-66-0 |
Source


|
| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)

